(2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane
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Overview
Description
(2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8F2OS and a molecular weight of 190.21 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methylsulfane group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane typically involves the reaction of 2,4-difluoro-3-methoxyphenol with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfoxide or sulfone back to the sulfane.
Scientific Research Applications
(2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its fluorine atoms and methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
(2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane can be compared with similar compounds such as:
(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: This compound has a similar structure but with different positions of the fluorine and methoxy groups, leading to different chemical properties and reactivity.
(2,3-Difluoro-4-iodo-6-methoxyphenyl)(methyl)sulfane:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1,3-difluoro-2-methoxy-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c1-11-8-5(9)3-4-6(12-2)7(8)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAQQTPJBUIUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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